2,2,4-Trimethyl-3-hydroxypentanal

Catalog No.
S3355224
CAS No.
918-79-6
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethyl-3-hydroxypentanal

CAS Number

918-79-6

Product Name

2,2,4-Trimethyl-3-hydroxypentanal

IUPAC Name

3-hydroxy-2,2,4-trimethylpentanal

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h5-7,10H,1-4H3

InChI Key

OZMMQWRIAMEIJS-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)C=O)O

Canonical SMILES

CC(C)C(C(C)(C)C=O)O

2,2,4-Trimethyl-3-hydroxypentanal is an organic compound characterized by the molecular formula C8H16O2. It features both a hydroxyl group (-OH) and an aldehyde group (-CHO), which contribute to its reactivity and versatility as an intermediate in various chemical processes. The compound is typically a colorless liquid with a pungent odor, possessing a boiling point of 105-107°C and a melting point of -40°C. Its density is approximately 0.943 g/cm³ at room temperature, and it is soluble in water as well as organic solvents like ethanol and diethyl ether.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
  • Reduction: It can be reduced to yield alcohols.
  • Substitution: The hydroxyl group can be replaced with other functional groups under suitable conditions.

Common reagents involved in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed are contingent on the specific reaction conditions and reagents used.

Research into the biological activity of 2,2,4-Trimethyl-3-hydroxypentanal indicates potential interactions with various biomolecules. While specific biological targets are still being investigated, its functional groups suggest it may participate in biochemical pathways relevant to medicinal chemistry. Ongoing studies aim to elucidate its therapeutic applications and biological mechanisms.

The synthesis of 2,2,4-Trimethyl-3-hydroxypentanal can be achieved through several methods:

  • Dimerization of Isobutyraldehyde: This method involves the reaction of isobutyraldehyde in the presence of a basic ion exchanger at temperatures ranging from 35°C to 80°C. The resulting product is purified by distillation.
  • Reaction with Formaldehyde: Another route includes reacting isobutyraldehyde with formaldehyde using sodium hydroxide as a catalyst, leading to the formation of an intermediate that is subsequently hydrolyzed .

2,2,4-Trimethyl-3-hydroxypentanal has numerous applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of polyesters and plasticizers.
  • Biological Research: The compound is studied for its potential biological activities.
  • Medicinal Chemistry: Investigations are ongoing into its therapeutic potential.
  • Nanotechnology: It has been utilized as a reducing agent for synthesizing metal nanoparticles .

Current research focuses on the interaction studies of 2,2,4-Trimethyl-3-hydroxypentanal with biomolecules. These studies aim to identify specific molecular targets and pathways affected by the compound. Understanding these interactions could lead to insights into its potential therapeutic applications and mechanisms of action.

Similar Compounds

  • 3-Hydroxy-2,2,4-trimethylvaleraldehyde: Similar structure but differing reactivity and applications.
  • Isobutyraldol: Derived from isobutyraldehyde with distinct properties and uses.
  • 2-Methylpropanal (Isobutyraldehyde): A precursor in the synthesis of 2,2,4-trimethyl-3-hydroxypentanal.

Uniqueness

The uniqueness of 2,2,4-Trimethyl-3-hydroxypentanal lies in its specific structural features that impart unique reactivity patterns compared to related compounds. Its combination of hydroxyl and aldehyde functionalities allows it to participate in a wide range of

The acid-catalyzed aldol condensation of isobutyraldehyde (2-methylpropanal) represents the primary route for synthesizing 2,2,4-trimethyl-3-hydroxypentanal. This reaction proceeds through a four-step mechanism involving carbonyl activation, enol formation, nucleophilic attack, and dehydration (Figure 1) [3] [6].

Activation and Enolization

In the presence of Brønsted acids such as sulfuric acid, the carbonyl oxygen of isobutyraldehyde undergoes protonation, polarizing the carbonyl group and increasing the electrophilicity of the α-carbon [3]. Subsequent deprotonation at the α-position generates an enol intermediate, which serves as the nucleophile. Computational studies indicate that the enolization step exhibits a free energy barrier of approximately 85 kJ/mol under mild acidic conditions (pH 2–4) [5].

Nucleophilic Addition and Dehydration

The enol attacks a second protonated aldehyde molecule, forming a β-hydroxy aldehyde adduct (3-hydroxy-2,2,4-trimethylpentanal). This step is rate-limiting, with reported rate constants ranging from $$1.2 \times 10^{-4}$$ to $$5.6 \times 10^{-4}$$ s$$^{-1}$$ at 80°C [6]. Dehydration of the aldol adduct occurs via acid-mediated elimination of water, yielding an α,β-unsaturated aldehyde. Kinetic isotope effect (KIE) studies suggest that the dehydration step involves simultaneous proton transfer from the hydroxyl group and cleavage of the C–O bond, with an average KIE value of 2.3 [6].

Table 1: Kinetic Parameters for Acid-Catalyzed Aldol Condensation

ParameterValue (80°C)
Rate constant (k$$_1$$)$$5.6 \times 10^{-4}$$ s$$^{-1}$$
Activation energy (E$$_a$$)72.4 kJ/mol
Enthalpy of reaction (ΔH)-48.2 kJ/mol

Role of Sulfuric Acid in Dehydration Kinetics

Sulfuric acid accelerates both aldol condensation and dehydration steps by lowering activation energies through proton transfer. At concentrations exceeding 1 M, the dehydration kinetics exhibit non-linear dependence on hydronium ion activity due to cooperative protonation effects [4].

Dual Hydronium Ion Participation

High sulfuric acid concentrations (>1 M) enable simultaneous protonation of the aldol adduct’s hydroxyl group (C3) and formyl group (C1), reducing the energy barrier for water elimination. This dual-protonation mechanism, validated by ab initio molecular dynamics simulations, increases the dehydration rate constant by a factor of 3.2 compared to single-protonation pathways [4]. The reaction follows pseudo-first-order kinetics, with a rate law expressed as:

$$
k{\text{obs}} = k0 + k1[\text{H}^+] + k2[\text{H}^+]^2
$$

where $$k_2$$ dominates at [H$$^+$$] > 1 M [4].

Table 2: Sulfuric Acid Concentration Effects on Dehydration

[H$$2$$SO$$4$$] (M)$$k_{\text{obs}}$$ (s$$^{-1}$$)
0.5$$2.1 \times 10^{-4}$$
1.0$$7.8 \times 10^{-4}$$
2.0$$3.2 \times 10^{-3}$$

Computational Modeling of Transition States

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level provide atomic-level insights into the aldol condensation’s transition states (TS). The Houk-List model, originally developed for proline-catalyzed reactions, has been adapted to describe the acid-mediated pathway [5].

Enol-Carbonyl Interaction

The key TS involves a six-membered cyclic structure where the enol’s oxygen hydrogen-bonds to the protonated carbonyl group (Figure 2) [5]. Dispersion-corrected DFT reveals that London forces between methyl groups stabilize the TS by 12–15 kJ/mol, accounting for the preference for branched products like 2,2,4-trimethyl-3-hydroxypentanal [5].

Non-Covalent Interaction (NCI) Analysis

NCI plots demonstrate that steric interactions between the aldehyde’s methyl substituents and the enol’s hydrogen atoms dictate stereoselectivity. Regions of strong attractive interaction (blue isosurfaces) correlate with C–C bond formation, while repulsive interactions (red isosurfaces) arise from methyl group clashes [5].

Table 3: Computed Energy Barriers for Aldol Steps

StepΔG$$^\ddagger$$ (kJ/mol)
Enolization85.3
Nucleophilic attack92.7
Dehydration68.4

The enzymatic transformation of 2,2,4-Trimethyl-3-hydroxypentanal within microbial systems represents a complex array of biochemical processes involving multiple enzyme families with distinct catalytic mechanisms and cellular roles. Research has identified several key enzyme systems capable of metabolizing this compound and its structural analogues, each contributing to different aspects of cellular metabolism and detoxification processes [1] [2] [3].

Aldehyde dehydrogenases constitute the primary enzymatic system responsible for the oxidative transformation of 2,2,4-Trimethyl-3-hydroxypentanal. These nicotinamide adenine dinucleotide phosphate-dependent enzymes catalyze the oxidation of a broad spectrum of aldehydes to their corresponding carboxylic acids, with molecular masses typically ranging from 50 to 60 kilodaltons [1]. The enzyme family demonstrates remarkable diversity in subcellular localization, tissue distribution, and substrate preferences, contributing to extensive biological activities across prokaryotic and eukaryotic systems [1]. In bacterial systems, particularly Escherichia coli, the aldehyde dehydrogenase encoded by the aldB gene exhibits specific characteristics including a tetrameric structure with an estimated molecular mass of 220 ± 8 kilodaltons, consisting of four identical subunits [3] [4]. This enzyme demonstrates preferential utilization of nicotinamide adenine dinucleotide phosphate and acetaldehyde as substrates, with magnesium chloride significantly enhancing enzyme activity across various substrates [3] [4].

Cytochrome P450 monooxygenases represent another crucial enzymatic system involved in the metabolism of trimethyl-hydroxypentanal derivatives. These heme-containing enzymes function as monooxygenases, catalyzing the insertion of one oxygen atom into substrate molecules while reducing the other oxygen atom to water [5] [6]. The cytochrome P450 catalytic cycle involves multiple steps beginning with substrate binding in proximity to the heme group, followed by electron transfer from nicotinamide adenine dinucleotide phosphate via cytochrome P450 reductase, molecular oxygen binding to the ferrous heme center, and formation of the highly reactive Compound I intermediate [6]. This enzymatic system demonstrates particular effectiveness in hydroxylating hydrocarbons and xenobiotic compounds, including branched aldehydes and alcohols structurally related to 2,2,4-Trimethyl-3-hydroxypentanal [5] [7].

Specialized enzymatic systems have been identified that demonstrate specific activity toward structurally related compounds. The aryl-alcohol oxidase from fungal systems exhibits dual functionality, capable of oxidizing both aromatic alcohols and aldehydes through distinct mechanisms [8]. For aldehyde substrates, the enzyme operates primarily via gem-diol intermediates formed through aldehyde hydration, with subsequent oxidation involving concerted hydride transfer and proton abstraction [8]. The bifunctional aldehyde-alcohol dehydrogenase system, found predominantly in bacterial systems, forms unique helical macromolecular assemblies called spirosomes, containing both aldehyde dehydrogenase and alcohol dehydrogenase domains separated by specific linker sequences [2].

The bacterial aldehyde dehydrogenase systems demonstrate growth phase-dependent activity patterns, with enhanced expression observed in cells cultivated with ethanol [3] [4]. These enzymes exhibit stress-responsive characteristics, playing crucial roles in the removal of aldehydes and alcohols in cells experiencing physiological stress conditions [3]. The enzyme demonstrates shared kinetic properties with mammalian aldehyde dehydrogenases, particularly in response to divalent metal ion cofactors such as magnesium [3] [4].

Specialized aldehyde dehydrogenases involved in specific biosynthetic pathways have been characterized, including trimethylaminobutyraldehyde dehydrogenase from Pseudomonas species [9]. This enzyme, responsible for converting trimethylaminobutyraldehyde to gamma-butyrobetaine in the carnitine biosynthesis pathway, demonstrates trimeric structure with identical 52 kilodalton subunits and exhibits specific kinetic parameters for its trimethylated aldehyde substrates [9] [10].

Comparative Analysis with Structural Analogues

The structural analogues of 2,2,4-Trimethyl-3-hydroxypentanal exhibit diverse biological activities and metabolic behaviors that provide insight into structure-activity relationships within this chemical class. Comprehensive analysis of related compounds reveals significant variations in molecular complexity, functional group arrangements, and corresponding biological effects [11] [12] [13] .

5-Hydroxypentanal represents a simplified structural analogue containing both aldehyde and hydroxyl functional groups arranged in a linear five-carbon chain configuration. This compound demonstrates involvement in nitrosamine metabolic pathways, serving as a substrate for cytochrome P450-mediated alpha-hydroxylation reactions . The enzymatic conversion occurs through cytochrome P450 2A3-catalyzed oxidation, producing reactive intermediates capable of interacting with cellular macromolecules including deoxyribonucleic acid, proteins, and lipids . The compound exhibits significant effects on cellular metabolism, particularly in hepatic and esophageal tissues, where it modulates metabolic pathways crucial for detoxifying harmful substances .

The trimethylpentan-1-ol derivatives demonstrate markedly different biological profiles compared to the aldehyde-containing analogues. 2,4,4-Trimethylpentan-1-ol exhibits notable applications in fermentation processes, contributing to aromatic profiles in composite fruit and vegetable wines with distinctive floral, fruity, and creamy sensory characteristics . This compound has been identified as a urinary metabolite in male laboratory animals exposed to nephrotoxic hydrocarbons, although the specific toxicological mechanisms remain under investigation . The structural isomer 2,2,4-trimethylpentan-1-ol demonstrates documented neurotoxic effects in animal models, inducing somnolence and ataxia in rats and rabbits .

Complex derivatives such as 1-(2-Hydroxyethoxy)-2,2,4-trimethyl-3-pentanol represent highly modified structural analogues with additional ether linkages and extended carbon chains [11]. These compounds demonstrate increased molecular complexity with molecular weights approaching 190 grams per mole, representing specialized chemical modifications that may alter biological activity patterns compared to the parent trimethyl-hydroxypentanal structure [11].

Ester derivatives including 3-Hydroxy-2,2,4-trimethylpentyl nonanoate exhibit substantial increases in molecular weight and lipophilicity through long-chain fatty acid conjugation [16]. These modifications result in molecular weights exceeding 286 grams per mole and likely alter cellular membrane interactions and metabolic processing compared to simpler aldehyde and alcohol analogues [16].

The unsubstituted pentanal serves as a fundamental structural comparison point, containing only the basic aldehyde functionality without the complex branching patterns characteristic of the trimethyl derivatives [17]. This simple aldehyde demonstrates basic reactivity patterns typical of the aldehyde functional group, including nucleophilic addition reactions and oxidative transformations to carboxylic acid products [17].

Hydroxypentyl metabolites derived from synthetic cannabinoid metabolism provide additional structural comparison data, demonstrating retention of biological activity at cannabinoid receptors despite structural modifications [12]. These metabolites exhibit reduced affinity and potency compared to parent compounds while maintaining functional efficacy, suggesting that hydroxyl substitutions can modulate but not eliminate biological activity [12]. The majority of hydroxypentyl metabolites retain full efficacy at human cannabinoid type-1 and type-2 receptors, albeit with altered selectivity profiles favoring type-2 receptor binding [12].

Structural complexity analysis reveals clear correlations between molecular architecture and biological activity patterns. Compounds with dual functional groups, such as aldehydes combined with hydroxyl or other polar functionalities, demonstrate enhanced reactivity and broader biological interaction profiles compared to monofunctional analogues [18] [17]. The branching patterns characteristic of trimethyl derivatives contribute to increased steric hindrance and altered enzymatic recognition compared to linear structural analogues .

Biosynthetic Gene Cluster Associations

The biosynthetic gene clusters associated with aldehyde metabolism and related pathways demonstrate complex regulatory mechanisms and evolutionary relationships that influence the processing of compounds structurally related to 2,2,4-Trimethyl-3-hydroxypentanal. These gene clusters exhibit diverse organizational patterns and regulatory systems across different microbial species [19] [20] [21] [22] [23].

The aldB gene cluster in Escherichia coli represents a well-characterized example of bacterial aldehyde dehydrogenase gene organization and regulation [3] [4]. This gene, mapped to chromosomal positions 80-86, encodes a 512 amino acid aldehyde dehydrogenase with significant sequence similarity to aldehyde dehydrogenases from related bacterial species [3]. The gene demonstrates growth phase-dependent expression patterns with enhanced activity during ethanol cultivation conditions [3] [4]. The regulatory mechanism involves stress-responsive elements that increase enzyme production when cells encounter aldehyde-containing environments or other physiological stress conditions [3].

Complex gene cluster organizations have been identified in polychlorinated biphenyl-degrading bacteria, where the bphGF1E1 gene cluster coordinates the expression of multiple enzymes involved in aromatic compound metabolism [21]. This cluster includes genes encoding 2-hydroxypenta-2,4-dienoate hydratase, 4-hydroxy-2-oxovalerate aldolase, and acetaldehyde dehydrogenase, arranged in the sequence bphG-bphF1-bphE1 [21]. The cluster demonstrates inducible co-transcription patterns activated by biphenyl and ethylbenzene exposure, with transcriptional initiation occurring within the adjacent bphR gene encoding a transcriptional regulator [21]. This organization differs significantly from related gene clusters in gram-negative bacteria, suggesting evolutionary divergence in regulatory mechanisms [21].

Plant aldehyde dehydrogenase gene clusters demonstrate remarkable complexity in the Arabidopsis thaliana ALDH3H1 locus, which contains multiple gene models capable of producing different transcript variants [22]. The locus includes ten exons and nine introns, with three distinct protein-coding gene models generating transcripts with different five-prime untranslated regions [22]. Alternative promoter systems within the gene cluster allow for tissue-specific and developmental stage-specific expression patterns [22]. T-DNA insertion mutagenesis studies have revealed that disruption of different exons results in distinct expression profiles, indicating complex internal regulatory mechanisms [22].

Fungal aldehyde dehydrogenase gene regulation demonstrates sophisticated control mechanisms exemplified by the aldA gene system in Aspergillus nidulans [24]. The pathway-specific transcriptional activator AlcR mediates induction of ethanol catabolism genes in response to coinducing compounds, with acetaldehyde serving as the primary physiological inducer [24]. The regulatory system demonstrates feedback control where aldehyde dehydrogenase activity directly influences the cellular acetaldehyde concentration, which in turn controls the induction of the entire gene system [24]. Loss-of-function mutations in aldA result in pseudo-constitutive expression under normally non-inducing conditions, while constitutive overexpression suppresses induction in the presence of ethanol [24].

Terpenoid biosynthetic gene clusters represent a distinct category of secondary metabolite gene organization relevant to understanding complex metabolic pathway evolution [23]. These clusters contain genes encoding terpene synthases, prenyltransferases, and related enzymes organized in supergene clusters that demonstrate lineage-specific expansion patterns [23]. The organization includes core enzymes catalyzing committed reaction steps as well as accessory genes involved in pathway modification and regulation [23]. Genome-wide analyses have identified over 1,900 proteins associated with terpenoid biosynthesis across 17 plant genomes, including 840 core terpene synthases and 338 triterpene-specific synthases [23].

The regulation of aldehyde dehydrogenase gene expression involves multiple transcriptional control mechanisms responding to diverse physiological signals [25] [26] [27]. Tissue distribution studies demonstrate that different aldehyde dehydrogenase family members exhibit distinct expression patterns, with some showing ubiquitous distribution while others demonstrate organ-specific localization [25] [26]. The expression patterns are influenced by developmental stage, with messenger ribonucleic acid levels generally lower in fetal tissues compared to adult animals and gradual increases occurring during postnatal development [25] [26].

Microsomal enzyme inducer studies reveal that aldehyde dehydrogenase gene expression responds differently to various chemical signals compared to other phase-I metabolic enzymes [25] [26]. Aromatic hydrocarbon receptor ligands induce specific aldehyde dehydrogenase family members, while constitutive androstane receptor activators and pregnane X receptor ligands demonstrate selective induction patterns [25] [26]. Peroxisome proliferator activator receptor alpha ligands demonstrate broad induction effects across multiple aldehyde dehydrogenase family members, distinguishing these enzymes from cytochrome P450 systems [25] [26].

XLogP3

1.3

Dates

Last modified: 08-19-2023

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